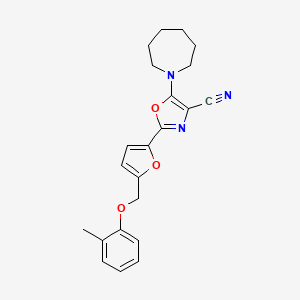

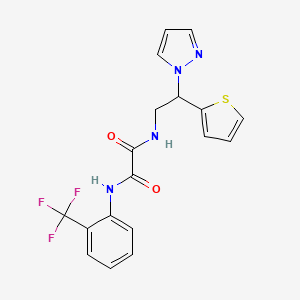

![molecular formula C18H15N3OS B2609665 N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-30-1](/img/structure/B2609665.png)

N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

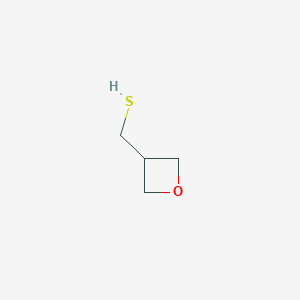

“N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic compound that contains a benzamide group attached to a thieno[3,4-c]pyrazole ring . The thieno[3,4-c]pyrazole ring is a heterocyclic compound, which is a ring structure containing atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups and the conditions under which it is reacted. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis .Applications De Recherche Scientifique

Antiproliferative Activity

The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from readily available starting materials led to the discovery of compounds with antiproliferative effects . Among them, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol demonstrated potent activity against cancer cell lines (K562, MV4-11, and MCF-7). It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in apoptosis), caused microtubule-associated protein 1-light chain 3 (LC3) fragmentation, and reduced proliferating cell nuclear antigen (PCNA) expression. These findings suggest a multifaceted action combining antiproliferative effects with cell death induction.

Microtubule-Targeting Agents

N-phenyl-4-(2-phenylsulfonamido)-benzamides have been investigated as microtubule-targeting agents in drug-resistant cancer cells. These compounds display HDAC inhibitory responses, making them potential candidates for cancer therapy .

Anti-Diabetic Activity

Triazolotriazine derivatives derived from N-phenyl-4-(2-phenylsulfonamido)-benzamides were designed, synthesized, and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors. These compounds hold promise in managing diabetes by modulating DPP-4 activity .

Antiviral Properties

Novel 4-(2-(6-amino-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridin-7-yl)phenyl)benzamides were synthesized and studied for their antiviral activity. Although the experimental procedure is not detailed in the reference, this class of compounds may have potential antiviral applications .

Heterocyclic Synthesis

The compound’s structure contains a thieno[3,4-c]pyrazole ring, which is a heterocyclic scaffold. Investigating its reactivity and functionalization could lead to novel derivatives with diverse applications .

Propriétés

IUPAC Name |

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c22-18(13-7-3-1-4-8-13)19-17-15-11-23-12-16(15)20-21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVHZESVNFKRLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

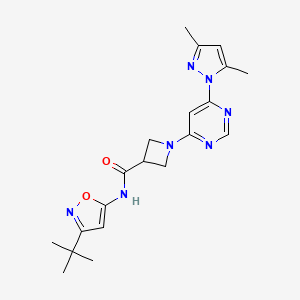

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)

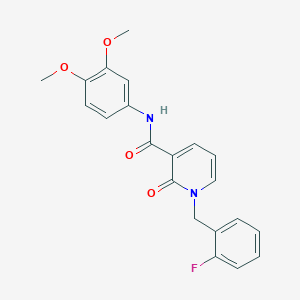

![tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate](/img/structure/B2609593.png)

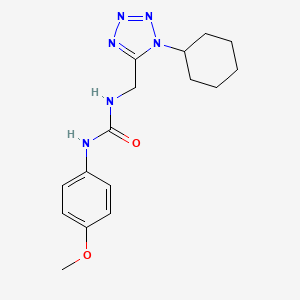

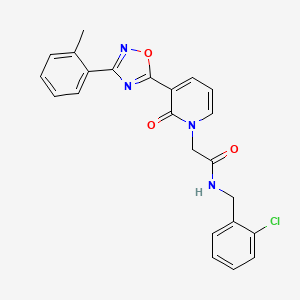

![N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2609594.png)

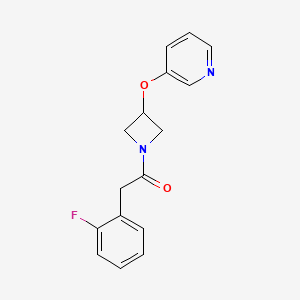

![4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609600.png)

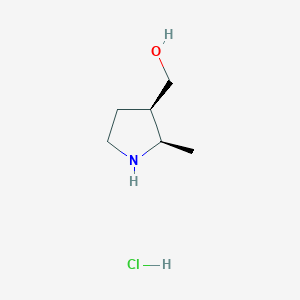

![Methyl-spiro[2.3]hex-5-yl-amine hydrochloride](/img/structure/B2609601.png)